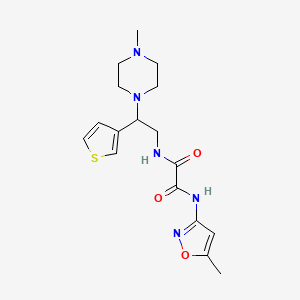

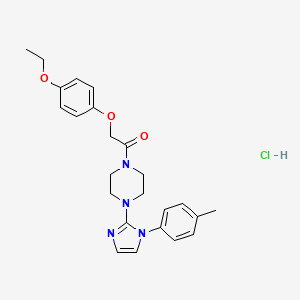

N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications are being explored extensively.

Aplicaciones Científicas De Investigación

Anti-acetylcholinesterase Activity

A study highlighted the synthesis and evaluation of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. The research found that substituting the benzamide with a bulky moiety significantly increased activity. One compound, in particular, showed an affinity 18,000 times greater for AChE than for BuChE, marking it as a potent inhibitor and a candidate for advanced development as an antidementia agent (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonists

Another research project involved the synthesis and evaluation of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds, particularly the benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, were found to accelerate gastric emptying and increase the frequency of defecation, offering potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Glycine Transporter 1 Inhibitor

Research identified 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and elicited an increase in the cerebrospinal fluid concentration of glycine in rats, indicating its potential for treating disorders related to GlyT1 malfunction (Yamamoto et al., 2016).

Anti-angiogenic and DNA Cleavage Activities

A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives found significant anti-angiogenic and DNA cleavage activities in some compounds. These properties suggest potential applications as anticancer agents, leveraging their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).

Antibacterial Activity

A series of N,N-diethylamide bearing sulfonamides demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting the potential of these compounds in developing new antibacterial agents. The study emphasizes the importance of structural features in mediating antibacterial potency (Ajani et al., 2013).

Propiedades

IUPAC Name |

N-[2-[(3-chlorobenzoyl)amino]phenyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O4S/c1-29(27,28)24-11-9-14(10-12-24)19(25)22-17-7-2-3-8-18(17)23-20(26)15-5-4-6-16(21)13-15/h2-8,13-14H,9-12H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOZGIYXXSLDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)

![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)

![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)

![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)

![Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2679968.png)

![N-[2-(1-adamantyloxy)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2679972.png)